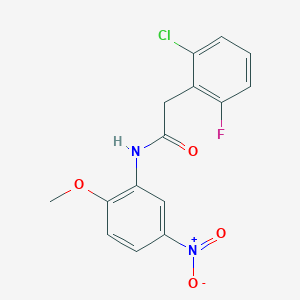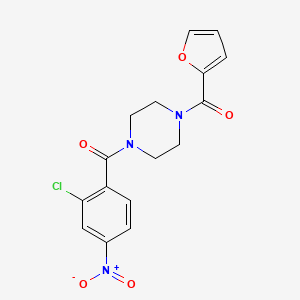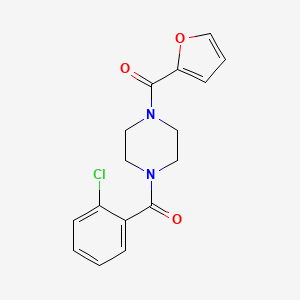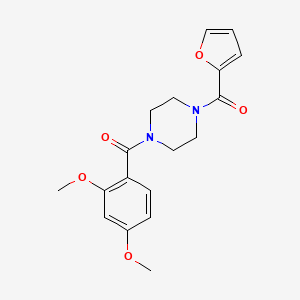
2-fluoro-N-(1,1,3,3-tetramethylbutyl)benzamide
Overview
Description
2-fluoro-N-(1,1,3,3-tetramethylbutyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TFB and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of TFB is not fully understood. However, it has been suggested that TFB may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that TFB has anti-inflammatory and analgesic effects in animal models. TFB has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. TFB has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of TFB is that it has been shown to have low toxicity in animal models. This makes it a potential candidate for further research and development. However, one limitation of TFB is that its mechanism of action is not fully understood. Further research is needed to determine the exact mechanism of action of TFB and its potential applications in scientific research.
Future Directions
There are several future directions for research on TFB. One direction is to further investigate its potential applications in medicinal chemistry. TFB may be a potential candidate for the development of new drugs for the treatment of various diseases, such as arthritis and cancer. Another direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of TFB may lead to the development of more potent and specific drugs. Finally, future research could focus on the development of new synthesis methods for TFB, which may improve its efficiency and reduce its cost.
Scientific Research Applications
TFB has been studied for its potential applications in scientific research. One of the most significant applications of TFB is in the field of medicinal chemistry, where it has been used to develop new drugs. TFB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases, such as arthritis and cancer.
properties
IUPAC Name |
2-fluoro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-14(2,3)10-15(4,5)17-13(18)11-8-6-7-9-12(11)16/h6-9H,10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMRMJVYXUFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485366.png)


![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)
